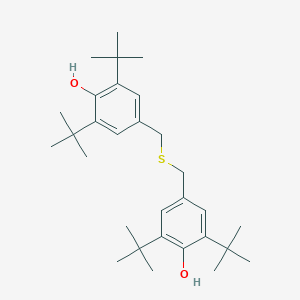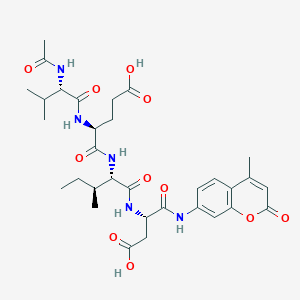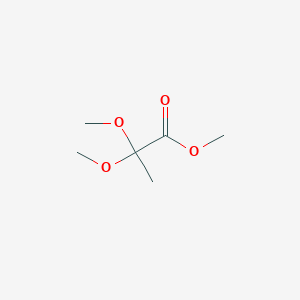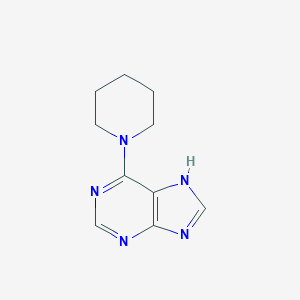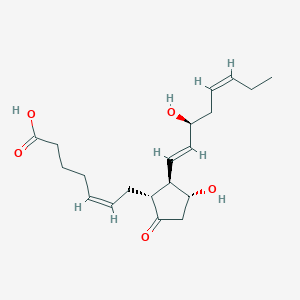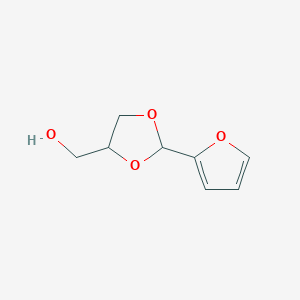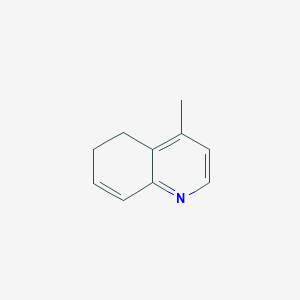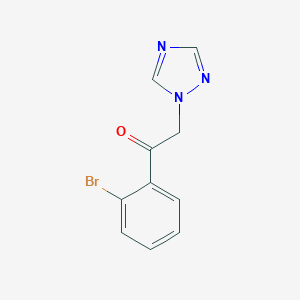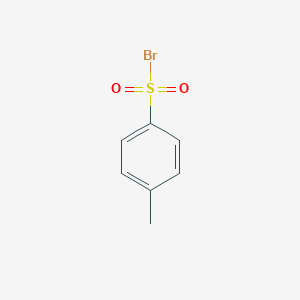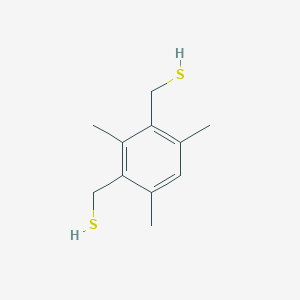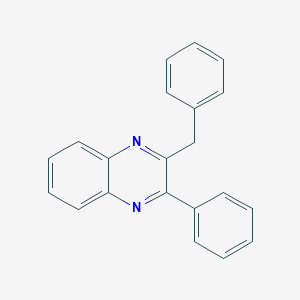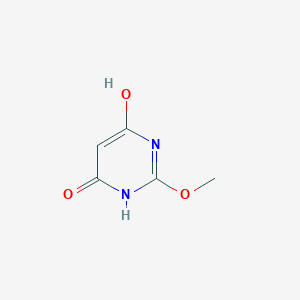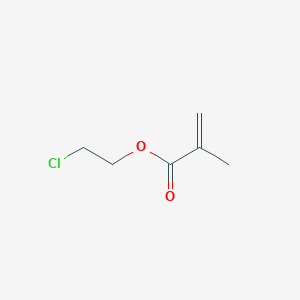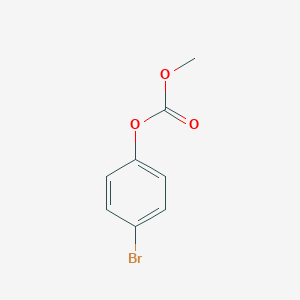
Carbonic acid, p-bromophenyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, p-bromophenyl methyl ester (abbreviated as CPME) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CPME is a derivative of carbonic acid and is commonly used in laboratory experiments to study various biological and physiological processes.
Mecanismo De Acción
Carbonic acid, p-bromophenyl methyl ester acts as a reversible inhibitor of carbonic anhydrase, an enzyme that catalyzes the hydration of carbon dioxide. The inhibition of carbonic anhydrase by Carbonic acid, p-bromophenyl methyl ester leads to a decrease in the production of bicarbonate ions, which has various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Carbonic acid, p-bromophenyl methyl ester has been shown to have several biochemical and physiological effects. It has been reported to decrease the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. Carbonic acid, p-bromophenyl methyl ester has also been shown to have anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Carbonic acid, p-bromophenyl methyl ester in lab experiments is its stability and ease of synthesis. Carbonic acid, p-bromophenyl methyl ester is also relatively inexpensive, making it an attractive option for researchers on a budget. However, Carbonic acid, p-bromophenyl methyl ester has a limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on Carbonic acid, p-bromophenyl methyl ester. One area of interest is the development of Carbonic acid, p-bromophenyl methyl ester derivatives with improved solubility and potency. Carbonic acid, p-bromophenyl methyl ester and its derivatives can also be investigated for their potential use in the treatment of various diseases, including cancer and neurological disorders.
Conclusion
In conclusion, Carbonic acid, p-bromophenyl methyl ester is a promising compound for scientific research due to its unique properties and potential applications. Its inhibition of carbonic anhydrase makes it a valuable tool for the study of various biological and physiological processes. Carbonic acid, p-bromophenyl methyl ester has several advantages for lab experiments, but its limited solubility can be a limitation. Future research on Carbonic acid, p-bromophenyl methyl ester and its derivatives can lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
Carbonic acid, p-bromophenyl methyl ester can be synthesized by reacting p-bromophenylmagnesium bromide with dimethyl carbonate in the presence of a catalyst such as copper(I) iodide. The reaction yields Carbonic acid, p-bromophenyl methyl ester as a white crystalline solid with a melting point of 73-74°C.
Aplicaciones Científicas De Investigación
Carbonic acid, p-bromophenyl methyl ester has numerous applications in scientific research, including but not limited to, the study of enzyme kinetics, protein-ligand interactions, and drug discovery. Carbonic acid, p-bromophenyl methyl ester can also be used as a substrate for the synthesis of other compounds that have potential therapeutic applications.
Propiedades
Número CAS |
1847-93-4 |
|---|---|
Nombre del producto |
Carbonic acid, p-bromophenyl methyl ester |
Fórmula molecular |
C8H7BrO3 |
Peso molecular |
231.04 g/mol |
Nombre IUPAC |
(4-bromophenyl) methyl carbonate |
InChI |
InChI=1S/C8H7BrO3/c1-11-8(10)12-7-4-2-6(9)3-5-7/h2-5H,1H3 |
Clave InChI |
FPNDGKIIOGUURR-UHFFFAOYSA-N |
SMILES |
COC(=O)OC1=CC=C(C=C1)Br |
SMILES canónico |
COC(=O)OC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



